7-Chloroperfluoroheptanoic acid

Description

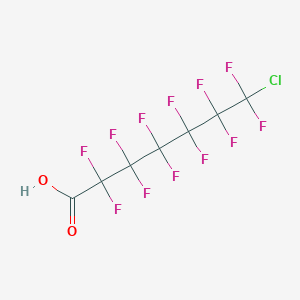

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF12O2/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(21)22/h(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYUMIVMKSLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371495 | |

| Record name | 7-Chloro-perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-24-9 | |

| Record name | 7-Chloro-perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathways and Chemical Transformations of 7 Chloroperfluoroheptanoic Acid

Established Synthetic Routes for Chlorinated Perfluorocarboxylic Acids

The synthesis of chlorinated perfluorocarboxylic acids like 7-chloroperfluoroheptanoic acid is not as widely documented as that of their non-chlorinated counterparts. However, general principles of perfluoroalkyl substance (PFAS) synthesis can be applied to understand potential routes.

One plausible and established method for synthesizing perfluorocarboxylic acids involves the oxidation of corresponding fluorotelomer alcohols (FTOHs). In the case of this compound, a likely precursor for laboratory synthesis would be a chlorinated fluorotelomer alcohol. The synthesis would involve the oxidation of a precursor like 7-chloro-1H,1H,2H,2H-perfluoroheptan-1-ol. This process typically involves strong oxidizing agents to convert the alcohol functional group into a carboxylic acid.

Another general method for producing perfluoroalkyl compounds is through telomerization. This radical chain reaction involves a "telogen," which provides the end groups of the molecule, and a "taxogen" (the monomer), which forms the repeating units of the chain. For a chlorinated compound like this compound, this could theoretically involve the telomerization of a chlorinated alkene or the use of a chlorine-containing telogen. For instance, the telomerization of vinylidene chloride with a perfluoroalkyl iodide could be a potential, though not explicitly documented, pathway.

A documented, multi-step laboratory synthesis of this compound starts from 1H,1H,7H-dodecafluoro-1-heptanol. This process involves:

Reaction with sodium and then phosphorus oxychloride in toluene.

Chlorination via irradiation.

Subsequent hydrolysis to yield the final acid.

This highlights a specific, albeit complex, pathway for the targeted synthesis of this compound.

The synthesis of perfluorocarboxylic acids often relies on radical chemistry. In the context of telomerization, the reaction is initiated by the formation of a radical from an initiator compound. This radical then reacts with the monomer, propagating the chain. A chain transfer agent, or telogen, terminates the polymerization at a desired chain length. The concentration of the monomer, telogen, initiator, and the reaction temperature are all critical factors that influence the yield and properties of the final product. nih.gov

For oxidation reactions of fluorotelomer alcohols, the mechanism involves the conversion of the primary alcohol group to a carboxylic acid. This typically proceeds through an aldehyde intermediate. The choice of oxidizing agent is crucial to ensure complete oxidation to the carboxylic acid without unwanted side reactions.

In the specific case of the synthesis from 1H,1H,7H-dodecafluoro-1-heptanol, the initial steps with sodium and phosphorus oxychloride likely form a more reactive intermediate, which is then susceptible to radical chlorination upon irradiation. The final hydrolysis step converts a derivative, such as an acid chloride, into the carboxylic acid.

Investigation of Formation Mechanisms in Environmental and Industrial Contexts

Beyond direct synthesis, this compound can be formed through the degradation of larger, more complex molecules in various environments.

A significant source of perfluorocarboxylic acids in the environment is the degradation of fluorotelomer alcohols (FTOHs). acs.orgutoronto.caresearchgate.net These volatile compounds can be transported over long distances in the atmosphere, where they undergo oxidation. acs.orgutoronto.caresearchgate.net The atmospheric oxidation of FTOHs is primarily initiated by hydroxyl radicals (OH•), which abstract a hydrogen atom from the CH2OH group. acs.orgutoronto.ca This leads to the formation of a homologous series of PFCAs. acs.orgresearchgate.net While the direct formation of this compound from a specific chlorinated FTOH in the environment is not extensively documented, the general mechanism strongly suggests that chlorinated FTOHs would act as precursors.

Similarly, fluorotelomer-based polymers, used in a wide array of industrial and consumer products, can degrade over time to release FTOHs, which then break down further into PFCAs. nih.gov This degradation can occur in landfills and other waste environments, creating a long-term source of these persistent compounds. nih.gov

Studies have shown that in soil, fluorotelomer precursors degrade to form a variety of PFCAs. nih.gov The specific pattern of the resulting PFCAs depends on the structure of the original precursor. nih.gov

The table below summarizes the general degradation pathways of fluorotelomer precursors to PFCAs.

| Precursor Type | Degradation Process | Resulting Products |

| Fluorotelomer Alcohols (FTOHs) | Atmospheric Oxidation (by OH radicals) | Homologous series of PFCAs |

| Fluorotelomer-based Polymers | Abiotic and Biotic Degradation | Fluorotelomer Alcohols (FTOHs) and subsequently PFCAs |

| Fluorotelomer Precursors in Soil | Biodegradation | Various chain-length PFCAs |

This table presents generalized pathways for PFCA formation. Specific data for this compound is limited.

The production of fluoropolymers is a complex industrial process that can lead to the formation of various non-polymeric PFAS as byproducts. diva-portal.org These byproducts can include monomers, oligomers, and other synthesis-related compounds that are not bound to the final polymer and can be released into the environment. utoronto.ca

Furthermore, the use of various fluorinated compounds as processing aids in fluoropolymer manufacturing can also be a source of PFAS emissions. Although the industry has moved away from long-chain PFCAs like PFOA, the potential for the formation of other halogenated byproducts during these complex chemical processes remains a possibility.

Environmental Occurrence and Distribution Dynamics of 7 Chloroperfluoroheptanoic Acid

Detection in Environmental Compartments

The detection of per- and polyfluoroalkyl substances (PFAS), including compounds structurally related to 7-Chloroperfluoroheptanoic acid, is a growing area of environmental science. These persistent chemicals have been identified across various environmental matrices.

Aquatic Systems (e.g., surface water, groundwater, wastewater)

Perfluoroheptanoic acid (PFHpA), a compound closely related to 7-Cl-PFHpA, has been detected in diverse aquatic environments. In a study of the Atlantic Ocean, PFHpA had a high detection frequency of 86% in surface water samples. acs.org Its intrinsic properties and high mobility in water allow it to travel long distances, leading to contamination of aquatic systems far from direct emission sources. env-health.org The presence of PFHpA has been noted in waterways, rain, and drinking water, including tap, bottled, and groundwater. env-health.org Conventional and even advanced water treatment processes have shown limited success in completely removing short-chain PFAS like PFHpA from drinking water. env-health.org

The analysis of wastewater for short-chain fatty acids is significant as their presence can indicate bacterial activity and originate from the anaerobic biodegradation of organic matter. thermofisher.com While not specific to 7-Cl-PFHpA, the general methods for detecting organic acids in wastewater, such as ion-exclusion chromatography, are relevant for monitoring such compounds. thermofisher.com In estuarine and coastal areas of the East China Sea, PFHpA was found to be a prevalent PFAS in riverine and marine sediment samples, following Perfluorooctane sulfonic acid (PFOS) in abundance. nih.gov

Terrestrial Systems (e.g., soil, sediment)

Chlorinated perfluoroalkyl substances have been identified in terrestrial environments. A study in New Jersey detected chloroperfluoropolyethercarboxylates (Cl-PFPECAs), a class of compounds that includes 7-Cl-PFHpA, in both vegetation and soil. nih.gov At least two Cl-PFPECA congeners were found in all surface soils, vegetation, and subsoils collected. nih.gov The study observed that lower molecular weight Cl-PFPECAs were enriched in vegetation compared to surface soils, and these lower molecular weight compounds also dominated in subsoils. nih.gov This suggests a potential for accumulation in terrestrial ecosystems. nih.gov

The following table summarizes the detection of Cl-PFPECAs in various pairings of environmental matrices from the New Jersey study. nih.gov

| Matrix Pairing | Found in Both Matrices | Found Only in Surface Soil | Found Only in Sub-Matrix (Vegetation/Subsoil) | Not Detected in Either |

| Vegetation & Surface Soil | 44% | 20% | 3% | 33% |

| Subsoil & Surface Soil | 45% | 28% | 5% | 22% |

PFAS contamination in soil can result from various sources, including atmospheric deposition, irrigation with contaminated water, or the application of contaminated sludge and biosolids. nih.govnih.gov

Atmospheric Presence and Transport

The atmosphere serves as a significant pathway for the long-range transport of PFAS, leading to their presence in remote regions. nih.gov PFHpA has been detected in the air. env-health.org While specific studies on the atmospheric lifetime of 7-Cl-PFHpA are limited, research on related compounds like Perfluorooctanoic acid (PFOA) indicates that atmospheric transport is a primary contributor to the contamination of remote environments. mdpi.com Precursor compounds, such as fluorotelomer alcohols (FTOHs), can persist in the atmosphere for extended periods, allowing for significant tropospheric transport before degrading into other PFAS. mdpi.com Atmospheric deposition from fluorochemical manufacturing or use facilities is considered a major source of regional PFAS contamination. nih.gov

Global and Regional Distribution Patterns

The distribution of PFHpA and related compounds is global, with detections in even the most remote corners of the world, including the Arctic and Antarctic. env-health.org This widespread presence highlights the long-range transport potential of these substances. nih.gov

In the Atlantic Ocean, a study revealed that the concentrations of several perfluoroalkyl acids (PFAAs), including PFHpA, generally decreased with increasing distance from the coast and with increasing water depth. acs.org The median total PFAA concentration in the Northern Hemisphere's surface water was 105 pg L⁻¹, significantly higher than the 28 pg L⁻¹ found in the Southern Hemisphere. acs.org For PFHpA specifically, it was among the most frequently detected PFAAs in surface waters. acs.org

Regional studies provide more detailed insights. In the East China Sea, analysis of sediments showed that PFHpA was one of the most prevalent PFAS. nih.gov In New Jersey, a study focusing on Cl-PFPECAs found their presence in all collected soil and vegetation samples, indicating regional contamination. nih.gov

Source Apportionment Methodologies and Challenges

Identifying the specific sources of this compound in the environment is challenging. One major reason is that it can be a minor degradation product of many different long-chain PFAS. env-health.org This means its presence in the environment may not be due to direct production or use, but rather as a secondary contaminant. env-health.org For instance, PFHpA is not commercially produced in the European Union, yet it is found in the environment there, suggesting it originates from the breakdown of other imported or used PFAS products. env-health.org

Source apportionment is further complicated by the multitude of products and industries that use PFAS. These include firefighting foams, textiles, non-stick cookware, food packaging, and various industrial applications in sectors like aerospace and automotive. env-health.org Atmospheric deposition from fluorochemical manufacturing facilities is a known source of PFAS into the environment. nih.gov Volatilization, deposition, leaching, and runoff processes all contribute to the redistribution of PFAS between air, soil, and water, making it difficult to trace them back to a single origin. nih.gov

Temporal Trends in Environmental Concentrations

Data specifically tracking the temporal trends of this compound are not widely available. However, studies on related PFAS can offer insights. For example, the temporal trend of PFOS in sediments from the East China Sea showed a clear increase over time, which was attributed to its extensive use in previous decades. nih.gov

In terrestrial systems, the composition of PFAS in subsoils may reflect historical usage patterns. nih.gov The transition from long-chain to short-chain PFAS in industrial manufacturing is also expected to alter the environmental concentrations of these compounds over time. nih.gov The increased accumulation of short-chain PFAS in vegetation suggests a potential for unanticipated exposure levels as their use becomes more widespread. nih.gov Continuous monitoring is necessary to establish clear temporal trends for specific compounds like 7-Cl-PFHpA.

Environmental Fate and Transformation Mechanisms of 7 Chloroperfluoroheptanoic Acid

Persistence and Environmental Stability

Like other per- and polyfluoroalkyl substances (PFAS), 7-Chloroperfluoroheptanoic acid is characterized by its high persistence in the environment. The strength of the carbon-fluorine (C-F) bonds makes the perfluorinated alkyl chain highly resistant to chemical and thermal degradation clu-in.org. This inherent stability means that compounds like this compound are not expected to readily break down under normal environmental conditions clu-in.orgnih.gov.

However, the presence of a terminal chlorine atom on the ω-carbon (the carbon furthest from the carboxylic acid group) distinguishes it from traditional PFCAs. While the perfluorinated chain remains recalcitrant, the carbon-chlorine (C-Cl) bond is considerably weaker than the C-F bond and serves as a potential point of attack for degradation processes nih.govresearchgate.net. Studies on related chlorinated PFAS have shown that these compounds can be more susceptible to degradation than their fully perfluorinated analogs, specifically because the C-Cl bond is more reactive chemrxiv.orgresearchgate.net. Despite this potential vulnerability, ω-chlorinated PFCAs like this compound still exhibit significant environmental persistence, with one study noting only limited degradation even under aggressive treatment conditions using nanoscale zerovalent iron acs.org.

Degradation Pathways and Kinetics

The degradation of this compound is not well-documented specifically, but research on analogous chlorinated PFCAs (Cl-PFCAs) provides significant insight into its likely transformation pathways. The key to its degradation is the cleavage of the C-Cl bond, which can initiate further reactions.

Under anaerobic conditions, microbial communities have demonstrated the ability to transform Cl-PFCAs. The primary mechanism is microbial dechlorination, which can then trigger subsequent defluorination nih.govresearchgate.netchemrxiv.org.

Reductive Dechlorination : This is a microbially mediated process where the chlorine atom is replaced by a hydrogen atom. However, this pathway is considered a non-defluorinating route, and the resulting hydrogen-substituted products (H-PFCAs) tend to be more resistant to further biodegradation than the parent chlorinated compound chemrxiv.org. In some cases, reductive dechlorination is the primary biotransformation pathway observed for Cl-PFAS, with no subsequent defluorination occurring chemrxiv.orgmdpi.com.

Hydrolytic Dechlorination : This pathway involves the replacement of the chlorine atom with a hydroxyl group (-OH). Research has shown this to be a crucial step that can lead to significant spontaneous defluorination, ultimately forming dicarboxylic acids nih.govresearchgate.netchemrxiv.org. The likelihood of hydrolytic dechlorination appears to increase with a greater number of chlorine substitutions on the molecule nih.govchemrxiv.org.

Eliminative Dechlorination : This is another potential microbial pathway for removing the chlorine atom nih.govresearchgate.netchemrxiv.org.

Studies have demonstrated that anaerobic activated sludge can completely biotransform certain Cl-PFCAs, with faster transformation rates observed for compounds with more chlorine substitutions bohrium.com. The process of dechlorination is the critical initiating step that makes the molecule more susceptible to further breakdown and defluorination nih.govresearchgate.netdigitellinc.com. While these findings are for Cl-PFCAs in general, they represent the most probable biotic transformation pathways for this compound in anaerobic environments.

Abiotic degradation of this compound under typical environmental conditions is expected to be extremely slow.

Photolysis : Direct photolysis of PFCAs like perfluorooctanoic acid (PFOA) with standard UV light (254 nm) is very slow and ineffective nih.gov. However, degradation can be achieved using higher-energy vacuum ultraviolet (VUV) light (185 nm), which can induce decarboxylation followed by reactions that yield shorter-chain PFCAs nih.gov. Advanced oxidation processes, such as combining UV light with chlorine, have also been shown to promote PFOA degradation, suggesting that radical-driven reactions can play a role researchgate.net. It is plausible that this compound would exhibit similar resistance to direct photolysis but could be degraded by more aggressive advanced oxidation processes.

Hydrolysis : Perfluorinated carboxylic acids are resistant to hydrolysis under environmentally relevant conditions nih.govscholaris.ca. The stability of the amide and ester linkages in various perfluorinated compounds has been studied, but the carboxylic acid functional group itself, attached to a fluorinated chain, is not susceptible to hydrolysis nih.govcore.ac.uk. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Thermal Degradation : High thermal stability is a defining characteristic of perfluorinated compounds clu-in.orgguidechem.com. Decomposition of PFCAs generally requires very high temperatures, often in the range of 300°C or higher, and is not a relevant process under ambient environmental conditions fluorine1.ru.

Formation of Transformation Products and Metabolites

The degradation of Cl-PFCAs, including presumably this compound, can lead to the formation of several types of transformation products. The specific products formed depend on the degradation pathway.

Under anaerobic biotic conditions, the following transformation products have been identified from various Cl-PFCAs:

Hydrogen-substituted PFCAs (H-PFCAs) : Formed via reductive dechlorination nih.gov.

Perfluorinated Dicarboxylic Acids (PFdiCAs) : These are significant products resulting from hydrolytic dechlorination, which triggers spontaneous defluorination and chain-shortening nih.govchemrxiv.org.

Unsaturated Fluorinated Carboxylic Acids (FCAs) : Also identified as potential byproducts of anaerobic biotransformation nih.gov.

In advanced reduction or oxidation treatment processes, a wider array of products can be formed. For example, UV/sulfite treatment of ω-ClPFCAs can lead to hydrogenation, sulfonation, and dimerization products after the initial reductive dechlorination researchgate.net. Photodegradation of PFOA using VUV light results in a series of shorter-chain PFCAs, such as perfluoroheptanoic acid and perfluorohexanoic acid, through a stepwise loss of a CF2 unit nih.gov.

It is important to note that in biological systems, legacy PFAS like PFOA are generally not metabolized and are eliminated from the body very slowly nih.gov. While the transformation of this compound in organisms has not been specifically studied, the focus of its environmental transformation is on microbial degradation in external media rather than metabolic breakdown within higher organisms.

Sorption and Desorption Dynamics in Environmental Media

The movement and partitioning of this compound in the environment are influenced by sorption and desorption processes, primarily with soil, sediment, and organic matter. The behavior of PFCAs is generally dependent on their chain length and the nature of their functional group clu-in.org.

Longer-chain PFCAs tend to adsorb more strongly to soil and sediment than their shorter-chain counterparts clu-in.org. Given its seven-carbon chain, this compound would be classified as a long-chain PFAS clu-in.org. Therefore, it is expected to exhibit significant sorption to environmental solids, particularly those rich in organic matter. This partitioning behavior affects its mobility in groundwater and surface water, with stronger sorption leading to reduced transport. Desorption can be a slow process, meaning that contaminated sediments and soils can act as long-term sources of these compounds to receiving waters researchgate.net.

Volatilization and Atmospheric Transport Potential

Due to its carboxylic acid functional group, this compound exists predominantly in its anionic, salt form at typical environmental pH levels. This form has very low volatility and a high affinity for water, making direct volatilization from water bodies an insignificant transport pathway clu-in.orgchemrxiv.org.

However, a significant mechanism for the atmospheric transport of non-volatile PFAAs is via sea spray aerosol (SSA) vliz.beresearchgate.netnih.gov. PFAAs can accumulate at the air-water interface of oceans and become highly enriched in aerosols generated by wind and wave action vliz.beresearchgate.netnih.gov. These aerosols can then be transported over long distances in the atmosphere before being deposited in remote locations, contributing to the global distribution of these persistent chemicals chemrxiv.orgvliz.be. While specific data for this compound is not available, its structure suggests it would behave similarly to other long-chain PFAAs, making atmospheric transport on sea spray a plausible long-range transport mechanism.

Data Tables

Table 1: Plausible Biotic Transformation Pathways for Chlorinated Perfluoroalkyl Carboxylic Acids (Cl-PFCAs) under Anaerobic Conditions.

| Transformation Pathway | Initiating Reaction | Key Transformation Products | Defluorination Potential | Reference |

|---|---|---|---|---|

| Reductive Dechlorination | Microbial replacement of -Cl with -H | Hydrogen-substituted PFCAs (H-PFCAs) | Low; products are recalcitrant | chemrxiv.org |

| Hydrolytic Dechlorination | Microbial replacement of -Cl with -OH | Perfluorinated Dicarboxylic Acids (PFdiCAs) | High; leads to spontaneous defluorination | nih.govchemrxiv.org |

Table 2: Summary of Abiotic Degradation Potential for this compound based on Analogous Compounds.

| Degradation Process | Conditions | Effectiveness | Primary Mechanism | Reference (Analog Compound) |

|---|---|---|---|---|

| Photolysis | Standard UV light (254 nm) | Very Low / Ineffective | N/A | nih.gov |

| VUV light (185 nm) | Effective | Decarboxylation, chain-shortening | nih.gov | |

| UV + Chlorine | Moderately Effective | Radical-driven oxidation | researchgate.net | |

| Hydrolysis | Typical environmental pH and temperature | Insignificant | N/A | nih.govcore.ac.uk |

Bioaccumulation, Bioconcentration, and Trophic Transfer of 7 Chloroperfluoroheptanoic Acid

Species-Specific Uptake and Elimination Kinetics

The rates at which a substance is taken up (uptake kinetics) and removed (elimination kinetics) from an organism's body determine its net bioaccumulation. These kinetics can vary significantly between species due to differences in physiology, metabolism, and diet.

For PFCAs, studies on various fish species have shown that uptake rates tend to increase with the length of the perfluoroalkyl chain, while elimination rates decrease. nih.gov For example, a study on carp (B13450389) demonstrated that the uptake constant of PFCAs increased with carbon chain length, whereas the elimination coefficient showed the opposite trend. This leads to greater bioaccumulation of longer-chain PFCAs.

While no specific studies on the uptake and elimination of 7-chloroperfluoroheptanoic acid were found, it can be hypothesized that its kinetics would be similar to other seven-carbon PFCAs (PFHpA). However, the presence of a chlorine atom on the terminal carbon could influence these rates. The chlorine-carbon bond is generally more susceptible to cleavage than the fluorine-carbon bond, which might provide a pathway for metabolic breakdown that is not available to its non-chlorinated counterpart, potentially affecting its elimination rate. Significant species differences in toxicokinetics are common for PFAS, with half-lives in humans often being much longer than in rodents due to lower renal clearance. nih.govresearchgate.net

Table 1: General Relationship between PFCA Chain Length and Bioaccumulation Kinetics in Fish (Illustrative)

| Carbon Chain Length | Uptake Rate (Uptake Constant) | Elimination Rate (Elimination Coefficient) | Resulting Bioaccumulation Potential |

| Short (C4-C7) | Lower | Higher | Lower |

| Long (C8+) | Higher | Lower | Higher |

This table illustrates a general trend observed for PFCAs and is not based on specific data for this compound.

Factors Influencing Bioaccumulation Potential

Several chemical and biological factors influence the bioaccumulation of PFCAs.

Carbon Chain Length: This is one of the most critical factors. As the length of the fluorinated carbon chain increases, the compound generally becomes more bioaccumulative. Studies on PFCAs in mice have shown that short-chain compounds (C6 and C7) are eliminated relatively quickly in urine, whereas long-chain compounds (C8 and longer) tend to accumulate in the liver and are eliminated more slowly. nih.gov As a seven-carbon compound, this compound falls into the category of short-chain PFCAs, suggesting a lower bioaccumulation potential compared to PFOA (C8) and longer-chain PFCAs.

Functional Groups: The carboxylic acid head group is a key feature of PFCAs. Its anionic nature at typical environmental pH levels influences its distribution in the body, favoring binding to proteins like serum albumin. The distinguishing functional group of this compound is the terminal chlorine atom. Halogenation can affect a compound's physicochemical properties and its interaction with biological systems. While specific research is lacking, the chlorine atom could alter its binding affinity for proteins or make it a target for specific metabolic enzymes, thereby influencing its bioaccumulation and persistence in the body.

Metabolism: PFAS are generally resistant to metabolic degradation due to the strength of the carbon-fluorine bond. ct.gov However, the presence of a C-Cl bond in this compound could potentially allow for metabolic transformation, which is not typical for fully fluorinated PFCAs. If metabolic pathways exist to cleave the chlorine atom or otherwise transform the molecule, it could lead to faster elimination and lower bioaccumulation than its non-chlorinated analogue, perfluoroheptanoic acid (PFHpA). The extent and rate of such metabolism would be species-dependent.

In Vitro Methods for Assessing Bioaccumulation and Metabolism

Given the ethical and financial costs of whole-animal testing, in vitro (test tube) methods are increasingly used to screen chemicals for their bioaccumulation and metabolic fate. These methods provide a way to assess potential hazards without using live animals. confex.com

For bioaccumulation assessment, in vitro assays can measure a chemical's binding affinity to proteins like serum albumin or its partitioning into cell membranes. These data can be used in models to predict bioconcentration factors.

To assess metabolism, chemicals can be incubated with liver cells (hepatocytes) or subcellular fractions (like microsomes) that contain metabolic enzymes. nih.gov For a compound like this compound, incubating it with liver microsomes could help determine if it is a substrate for key metabolic enzymes, such as cytochrome P450s, and identify any potential metabolites formed. Such studies would be crucial to understanding whether the terminal chlorine atom provides a "handle" for metabolic degradation, which would distinguish its fate from that of other PFCAs. While these methods are well-established for many chemical classes, the results of such in vitro tests for this compound are not currently available in the public domain.

Ecotoxicological Impact Assessment of 7 Chloroperfluoroheptanoic Acid on Biological Systems

Aquatic Organism Toxicity Studies

The impact of 7-Chloroperfluoroheptanoic acid on aquatic life is a critical area of concern, as aquatic ecosystems are major sinks for PFAS contamination. nih.gov

Algal Growth Inhibition and Photosynthetic Activity Effects

No specific studies detailing the effects of this compound on algal growth or photosynthetic activity were identified in the available scientific literature. For other perfluorinated carboxylic acids (PFCAs), toxicity to algae has been observed, with effects varying based on the specific compound and algal species. nih.govdtu.dk For instance, a mixture of PFOS and PFOA was found to be toxic to the green microalgae Chlorella vulgaris and Scenedesmus obliquus, with cell viability decreasing at higher concentrations and longer exposure times. nih.gov However, without direct testing, it is impossible to extrapolate these findings to this compound.

Toxicity to Invertebrates and Fish Species

Specific data on the toxicity of this compound to aquatic invertebrates and fish are not available. Studies on other PFCAs have shown a range of toxic effects. For example, in the cladoceran Daphnia magna, PFOS has been shown to be more toxic than PFOA. nih.gov Research on the freshwater macroinvertebrate Moina macrocopa also demonstrated greater sensitivity to PFOS compared to PFOA in both acute and chronic exposures. nih.gov In fish, exposure to certain PFAS has been linked to developmental toxicity, including decreased hatching rates and larval survival. nih.gov The toxicity of PFCAs to the rotifer Brachionus calyciflorus was found to decrease with an increase in carbon chain length for shorter-chain compounds. researchgate.net Without dedicated research, the specific lethal and sublethal concentrations of this compound for various aquatic invertebrate and fish species remain unknown.

Terrestrial Organism Toxicity Studies

Information regarding the toxicological effects of this compound on terrestrial organisms is not present in the reviewed scientific literature. Terrestrial ecosystems can be contaminated with PFAS through various pathways, including the application of biosolids from wastewater treatment plants. nih.gov Studies on other PFCAs have indicated potential for adverse effects on soil microorganisms, with toxicity being influenced by factors such as the carbon chain length and the functional group of the PFC, as well as soil properties. nih.gov For instance, sulfonic PFCs have been found to exhibit higher toxicity to soil microbial activity than carboxylic PFCs. nih.gov The accumulation of chlorinated perfluoroalkyl compounds in vegetation and subsoils has been reported, suggesting a potential route of exposure for terrestrial organisms. nih.govresearchgate.net

Cellular and Molecular Mechanisms of Ecotoxicity (e.g., oxidative stress, membrane damage)

The specific cellular and molecular mechanisms through which this compound exerts toxicity have not been investigated. For PFAS in general, several mechanisms of toxicity have been proposed, including the induction of oxidative stress, disruption of cell membranes, and interference with various cellular signaling pathways. nih.govmdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the antioxidant defense system, has been identified as a common toxicological pathway for many PFAS in invertebrates. nih.govmdpi.com In some aquatic invertebrates, exposure to PFOS has been shown to cause oxidative damage. nih.gov The activation of nuclear receptors, such as the peroxisome proliferator-activated receptor alpha (PPARα), is another key mechanism implicated in the toxicity of some PFAS, leading to disruptions in lipid metabolism. mdpi.commdpi.com Without specific research, it is unclear if this compound shares these or other mechanisms of toxicity.

Human Exposure Pathways and Health Risk Research Pertaining to 7 Chloroperfluoroheptanoic Acid

Sources of Human Exposure

Human exposure to PFAS is widespread due to their extensive use in consumer and industrial products and their persistence in the environment. chemrxiv.org The primary routes of exposure for the general population include the ingestion of contaminated food and water, while occupational settings can present higher exposure risks. chemrxiv.orgfupress.net

A 2013-2015 analysis of U.S. drinking water found PFHpA in 1.7% of public water supplies. acs.org More recent studies have continued to detect PFHpA in both public and private wells. acs.org For instance, a study of groundwater in the eastern United States detected PFAS in 60% of public-supply wells and 20% of domestic wells, with PFHpA being among the commonly found compounds. acs.org The presence of PFHpA suggests that similar short-chain PFAS, potentially including 7-Chloroperfluoroheptanoic acid, could also be present in drinking water sources, particularly in areas with industrial contamination. The development of advanced analytical methods is crucial for detecting and quantifying emerging PFAS like this compound in water supplies. mdpi.commit.edu

Diet is considered a major pathway for human exposure to many PFAS compounds. nih.govresearchgate.net Contamination of food can occur through various channels, including the bioaccumulation of these substances in fish and other animals, the use of contaminated water for irrigation, and the migration of PFAS from food packaging materials. nih.govfda.gov

Fish and seafood have been identified as significant dietary sources of PFAS due to bioaccumulation in aquatic environments. nih.gov While specific studies on this compound in food are lacking, research on other PFAS has consistently shown their presence in various food items. nutritionfacts.org

Food packaging is another potential source of dietary exposure. fda.gov PFAS are used to impart grease, oil, and water resistance to paper and paperboard used in products like microwave popcorn bags and fast-food wrappers. trccompanies.com Although the use of some long-chain PFAS in food contact materials has been phased out, other PFAS, potentially including chlorinated compounds, may still be in use. fda.gov

Table 1: Potential Dietary Sources of PFAS

| Food Category | Potential for PFAS Contamination |

| Fish and Seafood | High due to bioaccumulation in aquatic environments. |

| Meat and Dairy | Potential for contamination from environmental sources and animal feed. |

| Fruits and Vegetables | Possible contamination from contaminated soil and irrigation water. |

| Processed Foods | Potential for migration from food packaging materials. |

This table represents general findings for PFAS compounds, as specific data for this compound is not available.

Workplace exposures can lead to significantly higher body burdens of PFAS compared to the general population. researchgate.netepa.gov Occupations with the highest potential for exposure include those in chemical manufacturing and processing, as well as firefighting. chemrxiv.orgepa.gov

Studies of fluorochemical production workers have shown elevated levels of various PFAS, including PFHpA. mst.dk Professional ski waxers have also been identified as a group with high exposure to a range of PFAS. mst.dk While direct evidence for occupational exposure to this compound is not available, it is plausible that workers involved in the manufacturing or use of this specific compound or related chlorinated PFAS would have a higher risk of exposure. researchgate.net

Inhalation of PFAS-containing dust and dermal contact with products containing these substances are also recognized as potential, though generally considered less significant, exposure pathways for the general population compared to ingestion. fupress.nettrccompanies.com However, for certain scenarios and compounds, these routes may be more relevant.

Research on the dermal absorption of PFAS suggests that shorter-chain compounds, like PFHpA, may be more readily absorbed through the skin than their long-chain counterparts. chromatographyonline.comlawsuits.org One study using in vitro 3D human skin models found that shorter-chain PFAS were absorbed more efficiently than longer-chain ones. chromatographyonline.com This suggests that dermal contact with materials containing this compound could be a relevant exposure route. Consumer products that could lead to dermal exposure include cosmetics, textiles with water- and stain-resistant coatings, and other items with surface treatments. epa.govlawsuits.org

Inhalation is generally not considered a primary exposure route for most PFAS in the general population, as they are not typically volatile. fupress.net However, in occupational settings where PFAS are handled in powder form or as aerosols, inhalation could be a more significant pathway. fupress.net

Biomonitoring Studies in Human Populations

Biomonitoring, the measurement of chemicals in human tissues and fluids, provides a direct assessment of human exposure. Widespread biomonitoring has demonstrated that most people in the United States have measurable amounts of several PFAS in their blood. fupress.netnih.gov

Human serum is the most common matrix for measuring PFAS levels, as these compounds tend to bind to proteins in the blood. epa.govnih.gov National surveys like the National Health and Nutrition Examination Survey (NHANES) have tracked levels of legacy PFAS like PFOA and PFOS in the U.S. population for years. fupress.net

While this compound is not typically included in routine biomonitoring panels, the detection of other chlorinated PFAS in human samples indicates that these compounds can be absorbed and distributed in the body. For example, a study in China detected 6:2 chlorinated polyfluoroalkyl ether sulfonic acid (6:2 Cl-PFESA) in the blood of the general population, with a median concentration of 2.18 ng/mL. bohrium.comnih.govresearchgate.net The presence of this chlorinated PFAS suggests that other chlorinated compounds, such as this compound, could also be present and detectable in human serum with the use of advanced, non-targeted analytical methods. chemrxiv.orgnih.gov The development and application of these methods are essential to understanding the full scope of human exposure to emerging and chlorinated PFAS. researchgate.net

Urinary excretion is a known elimination pathway for shorter-chain PFAS. mst.dknih.gov Therefore, urine could also serve as a valuable biological matrix for assessing exposure to this compound. bohrium.comnih.gov

Trends in Population Exposure Levels

There is no available data in the reviewed scientific literature regarding trends in population exposure levels to this compound. Human biomonitoring studies, which measure levels of chemicals in human tissues and fluids like blood or urine, have documented the presence of numerous other PFAS compounds, but specific data tracking the prevalence or concentration of this compound over time in the general population could not be located.

Epidemiological Research and Health Outcomes

Epidemiological research is crucial for understanding the potential health effects of chemical exposure in human populations. However, a thorough review of scientific databases and literature indicates a lack of specific epidemiological studies investigating health outcomes associated with exposure to this compound. The following subsections detail the absence of research in key areas of health.

Hepatic System Effects

No epidemiological studies were found that specifically examine the effects of this compound on the human hepatic (liver) system. While liver toxicity is a known concern for several other PFAS compounds, there is no available research linking this compound exposure to liver enzyme alterations, fatty liver disease, or other liver-related health outcomes in human populations.

Endocrine System Disruption

There is no available research from epidemiological studies on the potential for this compound to act as an endocrine disruptor in humans. Studies on other PFAS have investigated links to thyroid disease and hormonal imbalances, but the endocrine effects of this specific chlorinated compound remain uninvestigated in human populations.

Immune System Modulation

No epidemiological research was identified that investigates the modulation of the human immune system following exposure to this compound. Concerns about immune system effects, such as altered vaccine response, have been raised for other PFAS compounds, but specific studies on this compound are absent from the current body of scientific literature.

Reproductive and Developmental Effects

A review of available literature yielded no epidemiological studies on the reproductive or developmental effects of this compound in humans. Research into other PFAS has explored associations with adverse birth outcomes like low birth weight and developmental delays, but these have not been specifically evaluated for this compound.

Potential Carcinogenicity Research

There are no epidemiological studies available that assess the potential carcinogenicity of this compound in humans. The International Agency for Research on Cancer (IARC) and other bodies have evaluated the cancer risk for compounds like PFOA, but this compound has not been the subject of such investigations in human population studies.

Neurological and Metabolic Impacts

Currently, there is a notable lack of specific research data on the neurological and metabolic impacts of this compound in humans or animal models. While studies on structurally similar per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA), have indicated potential for metabolic disruption, direct evidence for this compound is not available in the public domain.

Research into the broader class of PFAS compounds has suggested that these chemicals can interfere with various metabolic processes. For instance, studies on PFOA have shown perturbations in lipid metabolism-related pathways in human liver cells. epa.gov Additionally, research has indicated that PFOA exposure could lead to metabolic remodeling in intestinal cells. nih.gov However, it is crucial to emphasize that these findings pertain to PFOA and not directly to this compound. The specific metabolic and neurological effects of this compound remain an area requiring further scientific investigation.

In Vitro and Animal Toxicological Investigations and Extrapolation to Human Health

The extrapolation of toxicological data from in vitro and animal studies to assess human health risks is a cornerstone of modern toxicology. This process often involves the use of uncertainty factors to account for interspecies differences and human variability. For other PFAS compounds, such as PFOA, extensive research has been conducted to inform human health risk assessments. These assessments rely on a body of evidence from both animal and human epidemiology studies to identify potential health hazards and establish safe exposure levels. However, without specific toxicological data for this compound, a similar evidence-based extrapolation to potential human health effects cannot be robustly performed. The scientific community has not yet published in-depth studies that would allow for a detailed characterization of its toxicological profile and subsequent extrapolation to human health risks.

Remediation and Mitigation Strategies for 7 Chloroperfluoroheptanoic Acid Contamination

Water Treatment Technologies

A range of technologies has been investigated for the removal of PFAS from water, with varying degrees of effectiveness depending on the specific compound and water matrix.

Adsorption is a widely studied and implemented technology for PFAS removal from water. epa.gov Granular activated carbon (GAC) is the most common adsorbent used for this purpose. epa.gov The effectiveness of GAC is influenced by the properties of the specific PFAS compound, the characteristics of the GAC, and the water quality. epa.govnih.gov

GAC primarily removes PFAS through hydrophobic and electrostatic interactions. qizhongcarbon.com The strong carbon-fluorine bond in PFAS makes them resistant to many conventional treatment technologies, but their hydrophobic tail allows for effective adsorption onto the surface of activated carbon. chemviron.eu While GAC is effective for longer-chain PFAS like PFOA and PFOS, its efficiency for shorter-chain compounds can be lower. epa.gov For chlorinated PFAS like 7Cl-PFHpA, the presence of the chlorine atom can influence its adsorption behavior.

Research into novel adsorbents is ongoing to improve removal efficiencies, especially for a wider range of PFAS. These include different types of activated carbon, such as those derived from bituminous coal, coconut shells, and wood, as well as biochar and ion exchange resins. chemviron.eucalgoncarbon.comnewterra.com Ion exchange resins, in particular, have shown promise for removing a broad spectrum of PFAS, including shorter-chain compounds. newterra.com

Table 1: Factors Influencing Granular Activated Carbon (GAC) Performance for PFAS Removal

| Factor | Description | Impact on Performance |

| PFAS Chain Length | The number of carbon atoms in the fluoroalkyl chain. | Longer-chain PFAS are generally more effectively removed than shorter-chain PFAS. qizhongcarbon.com |

| Functional Group | The terminal acidic group (e.g., carboxylic or sulfonic acid). | Sulfonic acid-based PFAS tend to adsorb more readily than carboxylic acid-based PFAS of the same chain length. qizhongcarbon.com |

| GAC Properties | Pore size distribution, surface area, and surface chemistry of the activated carbon. | A larger surface area and appropriate pore structure enhance adsorption capacity. epa.gov |

| Water Quality | Presence of other organic matter and co-contaminants. | High levels of natural organic matter can compete with PFAS for adsorption sites, reducing GAC effectiveness. nih.gov |

| Operating Conditions | Empty bed contact time (EBCT) and flow rate. | Longer EBCTs generally lead to higher removal efficiencies. qizhongcarbon.com |

Membrane filtration technologies, particularly reverse osmosis (RO) and nanofiltration (NF), are effective at removing a wide range of PFAS from water. frtr.govwatertechnologies.com These processes work by forcing water through a semi-permeable membrane that retains the larger PFAS molecules.

RO and NF are considered promising technologies for the separation of multivalent and monovalent ions and have been explored for their potential in treating PFAS-contaminated water. researchgate.net However, a significant challenge with these technologies is the management of the concentrated waste stream, or "reject," which contains a high concentration of the removed PFAS. watertechnologies.com This concentrate requires further treatment or disposal, often through incineration or other destructive technologies. watertechnologies.com

Electrochemical oxidation (EO) is an emerging destructive technology for PFAS that has shown promise in breaking down these persistent compounds. swana.orgepa.gov EO processes utilize electrodes to generate highly reactive species, such as hydroxyl radicals, and to facilitate direct electron transfer reactions that can mineralize PFAS into less harmful substances like carbon dioxide and fluoride (B91410) ions. swana.orgamazonaws.com

The effectiveness of EO depends on several factors, including the electrode material, voltage, and the presence of other ions in the water. swana.org Studies have shown that the presence of chloride ions can enhance the degradation of PFOA through the generation of reactive chlorine species. acs.org This suggests that EO could be a particularly relevant technology for chlorinated PFAS like 7Cl-PFHpA.

Research has demonstrated that EO can achieve high removal efficiencies for various PFAS, including PFOA and PFOS, in different water matrices, including landfill leachate and industrial wastewater. swana.orgbattelle.org However, potential challenges include the formation of undesirable byproducts and the cost of electrodes. epa.gov

Table 2: Comparison of Electrochemical Oxidation Parameters for PFAS Degradation

| Parameter | Influence on Degradation | Research Findings |

| Electrode Material | Affects the generation of reactive species and direct electron transfer. | Different materials have been tested, with some showing higher efficiency for PFAS degradation. battelle.org |

| Applied Voltage | Higher voltages can lead to the breakdown of more recalcitrant compounds. | Voltages in the range of 5-6V are often used for PFAS destruction. swana.org |

| Presence of Chloride | Can enhance degradation through the formation of reactive chlorine species. | Studies have shown a synergistic effect of hydroxyl and chlorine radicals in PFOA degradation. acs.org |

Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and degrade organic pollutants. redalyc.org AOPs that have been investigated for PFAS degradation include ozonation, UV/hydrogen peroxide, and UV/persulfate. mdpi.comresearchgate.net

While AOPs can be effective for some organic contaminants, their success with PFAS has been varied. The strong carbon-fluorine bond makes PFAS resistant to oxidation by hydroxyl radicals alone. mdpi.com However, some studies have shown that certain AOPs, particularly those involving persulfate, can achieve significant degradation of PFAS. mdpi.com It has also been noted that AOPs may transform unknown or non-target PFAS into known, detectable compounds, which can complicate treatment assessments. nih.gov

Supercritical water oxidation (SCWO) is a high-temperature and high-pressure process that has demonstrated high destruction efficiencies for a wide range of PFAS. nih.govnih.govserdp-estcp.mil In SCWO, water is brought to its supercritical state (above 374 °C and 22.1 MPa), where it exhibits unique properties that facilitate the rapid oxidation of organic compounds. nih.govnih.gov

SCWO has been shown to break the strong carbon-fluorine bond, leading to the mineralization of PFAS into carbon dioxide, water, and fluoride. nih.gov This technology is considered a destructive method, offering a permanent solution for PFAS-laden waste streams. nih.govnih.gov Commercial SCWO systems, such as the PFAS Annihilator®, have been developed and are being used for the treatment of various PFAS-contaminated liquids. revive-environmental.com

Soil and Sediment Remediation Technologies

Remediating PFAS in soil and sediment presents a different set of challenges compared to water treatment. nih.gov The primary approaches involve either immobilizing the contaminants to prevent their migration or mobilizing them for subsequent removal and treatment. nih.govclu-in.org

Common techniques for soil remediation include:

Excavation and Off-Site Disposal: This involves the physical removal of contaminated soil and its transport to a licensed landfill. clu-in.orgenviro.wiki

Immobilization/Stabilization: This approach aims to bind the PFAS to the soil matrix, reducing their mobility and bioavailability. nih.govclu-in.org Amendments such as activated carbon and other sorbents can be mixed with the soil to achieve this. enviro.wiki

Soil Washing: This ex-situ technique uses water and sometimes additives to wash the contaminants from the soil particles. jandenul.com The resulting contaminated water then requires treatment using the technologies described in the previous section.

Soil Flushing: This in-situ technique involves flushing the soil with water or a solution to leach out the PFAS, which are then collected and treated. jandenul.com

Thermal Desorption: This method uses heat to vaporize the PFAS from the soil, after which the vapor is collected and treated. slu.se

The selection of a suitable remediation technology depends on site-specific factors, including the type and concentration of PFAS, soil characteristics, and regulatory requirements. nih.govamazonaws.com

Excavation and Off-Site Disposal

One of the most direct methods for addressing soil contaminated with 7-Chloroperfluoroheptanoic acid is excavation and subsequent off-site disposal. This technique involves the physical removal of the contaminated soil from its original location. chemicalbook.com It is often considered a rapid and effective way to eliminate the source of contamination at a specific site, thereby preventing further leaching of the chemical into groundwater. chemicalbook.com

However, this approach is not without its complexities. The excavated soil must be transported to a licensed landfill equipped to handle PFAS-contaminated waste. reclaimwaste.com.auchemicalbook.com A significant challenge is that simply relocating the contaminated soil can be seen as transferring the problem from one location to another, especially if the landfill is not adequately designed with liners and leachate collection systems to prevent the future release of PFAS. chemicalbook.comlidsen.com Furthermore, the cost of excavation, transportation, and disposal can be substantial, particularly for large volumes of contaminated soil. lidsen.com Regulatory frameworks are also evolving, with some jurisdictions classifying certain PFAS as hazardous substances, which can limit the number of landfills permitted to accept such waste. reclaimwaste.com.au

Solidification/Stabilization

Solidification and stabilization (S/S) are remediation technologies that aim to immobilize contaminants within a solid matrix, thereby reducing their mobility and the risk of exposure. cymitquimica.com This method does not destroy the this compound but instead sequesters it to prevent it from leaching into the surrounding environment, particularly groundwater. cymitquimica.com

The process typically involves mixing the contaminated soil with binding agents, such as Portland cement or pozzolanic materials like fly ash and blast furnace slag. epa.gov These binders react with water to form a solid, monolithic mass with low permeability. epa.gov To enhance the capture of PFAS compounds, which can be highly mobile in water, various additives can be incorporated into the S/S mixture. Activated carbon, for instance, has shown promise in increasing the sorption of PFAS within the stabilized matrix. cymitquimica.comepa.gov

Research has indicated that S/S can be effective in sequestering PFAS in contaminated soils. cymitquimica.com The effectiveness of the stabilization depends on factors such as the specific PFAS present, its concentration, the soil type, and the composition of the binder mix. regenesis.com For example, the efficiency of S/S has been observed to be higher for perfluorosulfonates (PFSAs) compared to perfluorocarboxylates (PFCAs) and increases with the length of the perfluorocarbon chain. regenesis.com

Table 1: Solidification/Stabilization Amendment Performance

| Additive | Average Reduction in Leaching of 13 PFAS Compounds |

| Powdered Activated Carbon (PAC) | 70% |

| Rembind® | 94% |

Data sourced from a study on aged PFAS-contaminated soil spiked with 14 PFAS compounds. regenesis.com

Thermal Treatment (e.g., Incineration, Thermal Desorption)

Thermal treatment methods utilize high temperatures to either destroy or separate PFAS compounds from contaminated media.

Incineration is a high-temperature destruction technology that has the potential to break the strong carbon-fluorine bonds characteristic of PFAS molecules. lidsen.com The goal of incineration is complete mineralization, converting the organic compounds into less harmful inorganic substances like carbon dioxide, water, and fluoride salts. photonremediation.compops.int For this to be effective, incinerators must operate at very high temperatures, often exceeding 1,000°C (1,832°F), with sufficient residence time to ensure complete destruction. acs.orgchemeo.com

However, there are significant concerns and challenges associated with the incineration of PFAS. Incomplete combustion can lead to the formation of smaller, potentially harmful PFAS byproducts or other products of incomplete combustion (PICs). lidsen.comitrcweb.org The effectiveness of incineration for the complete destruction of PFAS is still an area of active research, and there is a lack of data from commercial-scale incinerators to definitively prove its safety and efficacy. itrcweb.org

Thermal desorption is another thermal technique that uses heat to vaporize contaminants from soil without destroying them. nih.gov The contaminated soil is heated to a temperature high enough (typically 350-450°C) to cause the this compound to turn into a gas. nih.govthechemicalengineer.com This vapor is then collected and treated, often by passing it through filters or a secondary combustion chamber for destruction. wikipedia.org Thermal desorption can be performed ex situ (on excavated soil) or in situ (in the ground). nih.govwsp.com Studies have shown that thermal desorption can achieve high removal efficiencies for PFAS from soil. wikipedia.orgnih.gov

Table 2: Thermal Desorption Efficiency for PFAS Removal from Soil

| Temperature | Treatment Time | Removal Efficiency |

| 350°C - 450°C | 15 - 45 min | High removal |

| > 450°C | 75 min | > 90% for most PFAS |

Data compiled from various studies on thermal desorption of PFAS. wikipedia.orgnih.gov

Bioremediation and Phytoremediation Approaches

Bioremediation utilizes microorganisms to break down contaminants. However, the chemical stability of PFAS, including this compound, makes them highly resistant to microbial degradation. regenesis.comacs.org While some studies have explored the potential of certain bacteria to defluorinate PFAS under specific conditions, bioremediation is not currently considered a standalone effective solution for these compounds. acs.org

Phytoremediation , on the other hand, uses plants to remove, contain, or render contaminants harmless. itrcweb.org This approach, specifically phytoextraction, involves plants taking up contaminants from the soil and accumulating them in their tissues (roots, stems, and leaves). netsolwater.com These plants can then be harvested and properly disposed of, effectively removing the PFAS from the site. netsolwater.com

Research has shown that certain plants, like hemp, can absorb PFAS from the soil. netsolwater.commontrose-env.com The uptake and effectiveness can vary depending on the plant species and the specific PFAS compound. Generally, shorter-chain PFAS are more readily taken up by plants than longer-chain ones. netsolwater.com While phytoremediation is a low-cost and environmentally friendly option, it is a slow process and may not be sufficient for sites with high levels of contamination. itrcweb.orgnetsolwater.com Combining phytoremediation with other techniques is a potential strategy to enhance cleanup efforts. itrcweb.org

Integrated Remedial Solutions and Site-Specific Considerations

Given the challenges associated with each individual remediation technology, an integrated approach that combines multiple strategies is often necessary for the effective management of sites contaminated with this compound. photonremediation.comitrcweb.org The selection and combination of technologies must be tailored to the specific conditions of each site. wsp.comlogistec.com

Key site-specific considerations include:

Contaminant Concentration and Distribution: The levels and extent of contamination in soil and groundwater will dictate the feasibility and aggressiveness of the chosen remedial actions. itrcweb.org

Hydrogeology: The characteristics of the soil, sediment, and groundwater flow are critical in understanding how this compound might migrate and which pathways could lead to human or ecological exposure. wsp.com

Presence of Co-contaminants: The existence of other pollutants can interfere with the effectiveness of certain PFAS treatment technologies. photonremediation.comitrcweb.org

Regulatory Requirements: Evolving federal and state regulations for PFAS will influence cleanup goals and the selection of legally compliant remediation strategies. photonremediation.comcameron-cole.com

Land Use and Receptors: The current and future use of the land and the proximity of human and ecological receptors will determine the level of risk and the urgency of the remediation efforts. itrcweb.orgwsp.com

An integrated remedial solution might involve, for example, the excavation of highly contaminated "hot spots" for off-site disposal or thermal treatment, followed by the application of in-situ solidification/stabilization for larger areas of lower-level contamination to prevent migration. lidsen.comnih.gov For groundwater, a "pump-and-treat" system using technologies like granular activated carbon (GAC) or ion exchange resins might be employed to contain and treat a plume. cameron-cole.comfiltrasystems.com

Regulatory Frameworks and Risk Assessment Paradigms for Chlorinated Perfluorocarboxylic Acids

Risk Assessment Methodologies for Emerging Contaminants

The risk assessment of emerging contaminants like 7-Chloroperfluoroheptanoic acid presents unique challenges due to limited toxicological data. The process generally involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. For PFAS, this process is complicated by their persistence, bioaccumulative potential, and the fact that exposure often occurs as a mixture of different compounds.

The EPA's approach to assessing the risks of new PFAS chemicals, which would include novel Cl-PFCAs, involves a review under the TSCA. This process evaluates the substance's potential for persistence, bioaccumulation, and toxicity (PBT). epa.gov The EPA has developed a framework for the review of new PFAS Premanufacture Notices (PMNs) and Significant New Use Notices (SNUNs). epa.gov

For human health toxicity assessments, regulatory bodies like the EPA derive values such as oral reference doses (RfDs) and cancer slope factors (CSFs). epa.gov These values are used to estimate the potential for adverse health effects from exposure. The International Agency for Research on Cancer (IARC) has classified PFOA as "carcinogenic to humans" (Group 1), based on sufficient evidence in animal studies and strong evidence for key carcinogenic characteristics in exposed humans. cancer.org Such classifications for well-studied PFAS often inform the risk assessment approach for structurally similar but less-studied compounds.

The lack of extensive empirical data for many emerging PFAS necessitates the use of alternative methods. These can include:

Read-across and grouping: Using toxicological data from well-studied PFAS (like PFOA) to infer the potential hazards of structurally similar compounds.

In vitro and in silico models: Employing cell-based assays and computational toxicology to predict potential toxicity and screen large numbers of chemicals efficiently.

Toxicokinetic modeling: These models help to understand how a substance is absorbed, distributed, metabolized, and excreted by the body, which is crucial for comparing the toxic potency of different PFAS. nih.gov

Comparative Analysis with Other Perfluorinated Carboxylic Acids

This compound belongs to the broader class of perfluorocarboxylic acids (PFCAs). Its properties and potential risks can be understood in comparison to other well-known PFCAs.

Chain Length: A key determinant of a PFCA's behavior is its carbon chain length. Generally, long-chain PFCAs (like PFOA, with eight carbons) are more bioaccumulative and have been subject to stricter regulation than short-chain PFCAs (those with fewer than seven carbons). wikipedia.org While this compound has seven carbons, the presence of chlorine in its structure differentiates it from its purely fluorinated counterparts.

Fluorinated Alternatives: In response to regulations on long-chain PFCAs, industry has shifted towards using fluorinated alternatives, including short-chain PFCAs and other compounds like GenX. cancer.orgnih.gov However, studies comparing the toxic potency of these alternatives to legacy PFAS have shown that when differences in toxicokinetics are accounted for, some alternatives exhibit similar or even higher toxic potency. nih.gov For example, a study using a toxicokinetic model in rats found the toxicity ranking based on serum concentrations to be GenX > PFOA > PFHxA > PFBA. nih.gov

Chlorinated vs. Non-Chlorinated PFCAs: The introduction of a chlorine atom in the place of a fluorine atom on the perfluoroalkyl chain, as in this compound, creates a chlorinated PFCA (Cl-PFCA). The presence of the C-Cl bond can influence the compound's chemical and toxicological properties. Research on the biotransformation of Cl-PFCAs is ongoing, with some studies suggesting they can be a source of other PFAS structures in the environment.

The table below provides a comparative overview of selected PFCAs.

| Compound Name | Acronym | Molecular Formula | Carbon Chain Length | Regulatory Status/Concern |

| Perfluorooctanoic Acid | PFOA | C8HF15O2 | 8 | Listed for elimination under Stockholm Convention; regulated in drinking water in many jurisdictions. epa.govepa.govipen.org |

| Perfluorohexanoic Acid | PFHxA | C6HF11O2 | 6 | Often used as a replacement for long-chain PFCAs; under regulatory scrutiny. nih.gov |

| Perfluorobutanoic Acid | PFBA | C4HF7O2 | 4 | A short-chain PFCA replacement with lower bioaccumulation potential but high persistence. nih.gov |

| This compound | - | C7HClF12O2 | 7 | An emerging contaminant; falls under the broad category of long-chain PFCAs being considered for global regulation. cirs-group.comepa.gov |

| GenX (Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate) | GenX | C6H4F9NO3 | - | A replacement for PFOA; shown to have comparable or higher toxic potency in some studies. nih.gov |

This table is for illustrative purposes and includes a selection of PFCAs for comparison.

Future Directions in Policy and Management of Chlorinated PFCAs

The future of policy and management for chlorinated PFCAs like this compound is moving towards a more comprehensive and precautionary approach. Several key trends are emerging:

Class-Based Regulation: Regulators are increasingly considering managing PFAS as a chemical class or in subgroups, rather than on a chemical-by-chemical basis. ipen.org This is a response to the sheer number of PFAS compounds and the industry practice of replacing regulated substances with structurally similar, but less-studied, "regrettable substitutes." The listing of long-chain PFCAs (C9-C21) as a group under the Stockholm Convention is a prime example of this approach. ipen.orgcirs-group.com

Focus on the Entire Lifecycle: Future policies will likely emphasize managing the entire lifecycle of PFAS, from production and use to disposal and remediation. This includes stricter controls on industrial releases, identifying and managing PFAS in consumer products and articles, and developing effective technologies for treating contaminated water and soil.

Global Coordination: Given that PFAS are global contaminants capable of long-range environmental transport, international cooperation is essential. defra.gov.uk The Stockholm Convention will continue to be a central platform for coordinating global action. Harmonizing regulatory standards and sharing information on alternatives will be critical.

Increased Transparency: There is a growing demand for greater transparency from chemical manufacturers regarding the identity, properties, and uses of PFAS. This includes clear labeling of products containing PFAS to inform consumers and waste management operators.

Development of Alternatives: A crucial aspect of future management will be the promotion of research and development into safer, non-fluorinated alternatives for the essential uses of PFAS.

For chlorinated PFCAs specifically, future policy will likely be guided by their classification within the broader PFAS family. As they are structurally similar to long-chain PFCAs, they are expected to be included in group restrictions. Continued research into their specific toxicological profiles and environmental fate will be necessary to refine risk assessments and ensure that management strategies are adequately protective of human health and the environment.

Conclusion and Future Research Directions on 7 Chloroperfluoroheptanoic Acid

Summary of Current Knowledge Gaps

A significant and overarching knowledge gap exists regarding nearly all aspects of 7-Chloroperfluoroheptanoic acid. The available scientific literature focuses heavily on legacy PFAS, with emerging contaminants like this chlorinated analogue receiving comparatively little attention. This scarcity of data hinders a comprehensive understanding of its environmental fate, toxicity, and potential for human exposure. Key areas where information is critically lacking include:

Environmental Occurrence and Fate: There is a dearth of monitoring data to establish the prevalence and concentration of this compound in the environment, including in water, soil, air, and biota. Its transport and transformation pathways in various environmental compartments are also poorly understood.

Toxicological Data: Comprehensive toxicological data for this compound is largely unavailable. Information on its potential to cause adverse health effects, such as carcinogenicity, reproductive and developmental toxicity, immunotoxicity, and endocrine disruption, is needed. nih.govnih.gov

Human Exposure Pathways: The primary routes of human exposure to this compound have not been well-characterized. While drinking water and diet are known exposure pathways for other PFAS, the specific contribution of these and other potential sources for this compound is unknown. nih.gov

Analytical Reference Standards: The availability of certified analytical standards for this compound is limited, which impedes the development and validation of sensitive and selective analytical methods.

Prioritized Research Needs

To address the identified knowledge gaps, a concerted research effort is necessary. The following areas are identified as high-priority research needs:

The development of robust and standardized analytical methods is a foundational step for all other research. There is a pressing need for:

High-Sensitivity Detection: The establishment of methods with low detection limits, such as those based on liquid chromatography-mass spectrometry (LC-MS/MS), is crucial for quantifying environmentally relevant concentrations of this compound in complex matrices. mdpi.comselectscience.net

Matrix-Specific Protocols: The development of validated protocols for a wide range of environmental and biological samples, including drinking water, wastewater, soil, sediment, and human serum, is essential for comprehensive monitoring and exposure assessment. selectscience.net

Standard Reference Materials: The production and dissemination of certified reference materials for this compound will ensure the accuracy and comparability of data generated by different laboratories.

| Research Need | Objective | Key Methodologies |

| Method Development | To establish sensitive and selective analytical methods for this compound. | Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) |

| Protocol Validation | To create standardized protocols for various environmental and biological media. | Inter-laboratory comparisons, proficiency testing |

| Reference Materials | To produce certified standards for quality assurance and quality control. | Chemical synthesis and purification, purity assessment |

Systematic and long-term monitoring is required to understand the environmental distribution and temporal trends of this compound. Future monitoring programs should:

Target Diverse Media: Include the analysis of a wide array of environmental samples from different geographical locations to identify potential sources and hotspots of contamination.

Investigate Bioaccumulation: Assess the potential for this compound to bioaccumulate in aquatic and terrestrial food webs.

Track Temporal Trends: Establish baseline concentrations and monitor changes over time to evaluate the effectiveness of any future regulatory actions.

A thorough evaluation of the potential health hazards associated with this compound is a critical research priority. This includes:

In Vitro and In Vivo Studies: Conducting a battery of toxicological tests to assess a wide range of health endpoints. Animal studies can provide initial data on potential effects on the immune system, liver, and endocrine system. nih.govmdpi.com

Mechanistic Studies: Investigating the underlying mechanisms of toxicity to better understand how this compound may exert adverse effects at the cellular and molecular levels.

Comparative Toxicity: Comparing the toxicological profile of this compound with that of other well-studied PFAS to identify potential similarities and differences in their modes of action and potency.

| Toxicological Endpoint | Research Approach | Significance |

| Carcinogenicity | Long-term animal bioassays, genotoxicity assays | To determine the cancer-causing potential. |

| Reproductive & Developmental Toxicity | Multi-generational animal studies | To assess effects on fertility, pregnancy outcomes, and offspring development. |

| Immunotoxicity | Studies on immune cell function and response to pathogens | To evaluate the impact on the immune system's ability to fight infections. nih.gov |

| Endocrine Disruption | Assays to measure interference with hormone synthesis and signaling | To determine the potential to disrupt normal hormone function. |

Given the persistence of PFAS in the environment, the development of effective remediation technologies is paramount. Research in this area should focus on:

Destructive Technologies: Investigating and optimizing innovative technologies that can break the strong carbon-fluorine bond and completely mineralize this compound. Promising approaches include electrochemical oxidation, plasma reactors, and hydrothermal treatment. trihydro.com

Sorption and Filtration: Evaluating the efficacy of various sorbents, such as granular activated carbon (GAC) and ion exchange resins, for the removal of this compound from contaminated water. itrcweb.orgclu-in.org

Combined Treatment Trains: Exploring the use of integrated treatment systems that combine different technologies to achieve higher removal efficiencies and cost-effectiveness. trihydro.com

Implications for Environmental Protection and Public Health

The significant knowledge gaps surrounding this compound have profound implications for environmental protection and public health. Without adequate data, it is challenging to:

Conduct Accurate Risk Assessments: The absence of toxicity and exposure data prevents a reliable assessment of the risks posed by this compound to both ecosystems and human populations.

Establish Regulatory Guidelines: Meaningful and protective regulatory standards for drinking water, soil, and other environmental media cannot be developed without a solid scientific foundation.

Implement Effective Risk Management Strategies: The lack of information on sources, fate, and transport hinders the ability to identify and control sources of contamination and to implement effective remediation strategies.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 7-chloroperfluoroheptanoic acid, and how can purity be validated?